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molecular formula C9H8BrCl B1376513 4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene CAS No. 945717-56-6

4-Bromo-1-chloro-2-(prop-1-en-2-yl)benzene

Cat. No. B1376513
M. Wt: 231.51 g/mol
InChI Key: FEOVLGDAHVPWOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07745477B2

Procedure details

To a solution of 2-(5-bromo-2-chlorophenyl)-propan-2-ol (500 mg, 2 mmol, 1 eq) in toluene (5 ml) was added a catalytic amount of p-toluenesulfonic acid (38 mg, 0.2 mmol, 0.1 eq) and the solution was refluxed under a Dean-Stark H2O separator overnight. The reaction mixture was allowed to cool to RT and was diluted with ether. The mixture was washed with sat. NaHCO3-solution and brine, dried (MgSO4), filtered and concentrated in vacuo to give the desired product (357 mg, 77%) as a colorless oil which did not require further purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
38 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
77%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:12])=[C:6]([C:8](O)([CH3:10])[CH3:9])[CH:7]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1.O>C1(C)C=CC=CC=1.CCOCC>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:12])=[C:6]([C:8]([CH3:10])=[CH2:9])[CH:7]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C(C)(C)O)Cl
Name
Quantity
38 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was washed with sat. NaHCO3-solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)Cl)C(=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 357 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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